N-(8-Cyano-1,4-dioxaspiro[4.5]decan-8-yl)-6-propan-2-yloxypyridine-3-carboxamide
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Overview
Description
N-(8-Cyano-1,4-dioxaspiro[45]decan-8-yl)-6-propan-2-yloxypyridine-3-carboxamide is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(8-Cyano-1,4-dioxaspiro[4.5]decan-8-yl)-6-propan-2-yloxypyridine-3-carboxamide typically involves multiple steps. The initial step often includes the formation of the spirocyclic core, which can be achieved through the reaction of appropriate diols with ketones under acidic conditions to form the 1,4-dioxaspiro[4.5]decan-8-yl moiety .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
N-(8-Cyano-1,4-dioxaspiro[4.5]decan-8-yl)-6-propan-2-yloxypyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups.
Reduction: Reduction reactions can be performed to modify the cyano group or other reducible moieties.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce or replace functional groups on the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alkoxides . Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary amines or alcohols .
Scientific Research Applications
N-(8-Cyano-1,4-dioxaspiro[4.5]decan-8-yl)-6-propan-2-yloxypyridine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(8-Cyano-1,4-dioxaspiro[4.5]decan-8-yl)-6-propan-2-yloxypyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 1,4-Dioxaspiro[4.5]decan-8-yl Benzoate
- 1,4-Dioxaspiro[4.5]decan-8-yl Methanesulfonate
- N,N-Dibenzyl-1,4-dioxaspiro[4.5]decan-8-amine
Uniqueness
N-(8-Cyano-1,4-dioxaspiro[4.5]decan-8-yl)-6-propan-2-yloxypyridine-3-carboxamide stands out due to its combination of a spirocyclic core with a cyano group and a pyridine carboxamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(8-cyano-1,4-dioxaspiro[4.5]decan-8-yl)-6-propan-2-yloxypyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O4/c1-13(2)25-15-4-3-14(11-20-15)16(22)21-17(12-19)5-7-18(8-6-17)23-9-10-24-18/h3-4,11,13H,5-10H2,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNIIRSCHHGEQMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=NC=C(C=C1)C(=O)NC2(CCC3(CC2)OCCO3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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